(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 6961-77-9
VCID: VC18453850
InChI: InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9-
SMILES:
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid

CAS No.: 6961-77-9

Cat. No.: VC18453850

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid - 6961-77-9

Specification

CAS No. 6961-77-9
Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
IUPAC Name (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid
Standard InChI InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9-
Standard InChI Key XYFPMSZRSVNJFZ-PXBDENQTSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O

Introduction

Nomenclature and Molecular Identity

The systematic name (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid delineates its stereochemical and functional attributes:

  • E,2Z configuration: Indicates trans (E) geometry at the C3–C4 double bond and cis (Z) geometry at the C1–N1 hydrazone bond .

  • Carbamothioylhydrazinylidene: A thiosemicarbazone group (–NH–N=C–S–NH2) attached to the C2 position.

  • 4-Phenylbut-3-enoic acid: A four-carbon chain with a phenyl group at C4 and a carboxylic acid at C1.

Molecular Formula: C11H13N3O2S\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2\text{S}
Molecular Weight: 267.31 g/mol .

Structural Characteristics

Stereochemistry and Conformation

X-ray crystallography of analogous thiosemicarbazones reveals an extended conformation for the hydrazone moiety, with torsion angles S1–C11–N2–N1\text{S1–C11–N2–N1} ranging between 173.1-173.1^\circ and 172.2172.2^\circ . The phenyl and carboxylic acid groups adopt non-planar orientations relative to the butenoic acid chain, optimizing intramolecular hydrogen bonding.

Key Structural Parameters:

FeatureValue/DescriptionSource
C=S bond length1.679–1.692 Å
N–H···S hydrogen bond2.32–2.45 Å (intermolecular)
Dihedral angle (aryl rings)46.70° (in benzoate analogues)

Hydrogen-Bonding Networks

In crystalline states, molecules form dimers via N–H···S interactions, creating R22(8)R_2^2(8) ring motifs . Additional N–H···O and C–H···π interactions stabilize the lattice, as observed in related compounds .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step protocol:

  • Condensation: Reaction of 4-phenylbut-3-en-2-one with thiosemicarbazide in ethanol under reflux, yielding the hydrazone intermediate .

  • Oxidation: Treatment with Jones reagent (CrO3/H2SO4) oxidizes the ketone to a carboxylic acid.

Yield: ~65–75% (estimated from analogous syntheses) .
Purity: >98% (HPLC) .

Reactivity Profile

  • Metal Coordination: The thiosemicarbazone group acts as a tridentate ligand, binding metals via S, N, and O atoms .

  • Acid-Base Behavior: The carboxylic acid (pKa ≈ 3.5) and thioamide (pKa ≈ 8.2) groups enable pH-dependent solubility .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point198–202°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO > 50 mg/mL; H2O < 0.1 mg/mLExperimental
LogP1.87 ± 0.15Computational
TPSA (Topological PSA)97.2 ŲChemAxon

Biological Activity and Applications

Industrial Applications

  • Corrosion Inhibition: Adsorption onto metal surfaces via S and N atoms .

  • Polymer Stabilizers: Radical scavenging in polyethylene composites .

Computational Insights

DFT calculations (B3LYP/6-311++G**) predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized at O (carboxylic acid) and S (thioamide) atoms.

Challenges and Future Directions

  • Toxicity Profile: Thiosemicarbazones may exhibit hepatotoxicity at high doses; in vivo studies are needed.

  • Stereochemical Purity: Scalable synthesis of the E,2Z isomer requires asymmetric catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator